3-(3-methylphenyl)-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
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Overview
Description
3-(3-methylphenyl)-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with various substituents attached
Mechanism of Action
Target of Action
The primary targets of 3-(3-Methylphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one are Cyclin-Dependent Kinases (CDKs) . CDKs are a family of protein kinases that regulate the cell cycle. They play a crucial role in controlling cell division and proliferation .
Mode of Action
This compound acts as an inhibitor of CDKs . It binds to the active site of these enzymes, disrupting their ability to phosphorylate and activate other proteins that are necessary for cell division . This results in the arrest of the cell cycle, preventing the proliferation of cells .
Biochemical Pathways
The inhibition of CDKs affects several biochemical pathways. Primarily, it disrupts the cell cycle, halting the progression from the G1 phase to the S phase . This prevents DNA replication and cell division. Additionally, it can induce apoptosis, or programmed cell death, in cancer cells .
Pharmacokinetics
Its degree of lipophilicity suggests that it may diffuse easily into cells
Result of Action
The result of the action of 3-(3-Methylphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one is the inhibition of cell proliferation . By disrupting the cell cycle, it prevents the division and growth of cells. This can be particularly effective in the treatment of diseases characterized by rapid cell proliferation, such as cancer .
Biochemical Analysis
Biochemical Properties
They interact with several enzymes, proteins, and other biomolecules, often through pi-electron interactions .
Cellular Effects
Similar pyrimidine derivatives have been found to exhibit anticancer potential through different action mechanisms, including inhibiting protein kinases that are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Molecular Mechanism
Pyrimidine derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar pyrimidine derivatives have shown changes in their effects over time in laboratory settings .
Dosage Effects in Animal Models
Similar pyrimidine derivatives have shown varying effects with different dosages in animal models .
Metabolic Pathways
Pyrimidine metabolism involves the synthesis, interconversion, salvage, and breakdown of pyrimidine nucleotides in humans .
Transport and Distribution
Similar pyrimidine derivatives have shown to interact with various transporters or binding proteins .
Subcellular Localization
Similar pyrimidine derivatives have shown to have effects on their activity or function depending on their subcellular localization .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methylphenyl)-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with formylated intermediates under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethyl sulfoxide to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-methylphenyl)-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazolopyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the triazole or pyrimidine rings, with common reagents including alkyl halides and amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of catalysts.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides in the presence of base, amines under reflux conditions.
Major Products
The major products formed from these reactions include various substituted triazolopyrimidines, oxo derivatives, and reduced forms of the original compound.
Scientific Research Applications
3-(3-methylphenyl)-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent, kinase inhibitor, and antimicrobial agent due to its ability to interact with biological targets.
Materials Science: It is explored for use in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-methylphenyl)-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
- 3-(4-methylphenyl)-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
- 3-(3-methylphenyl)-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-one
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This compound’s ability to interact with a wide range of biological targets makes it a valuable candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
3-(3-methylphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2/c1-13-6-5-9-15(10-13)24-18-17(21-22-24)19(26)23(12-20-18)11-16(25)14-7-3-2-4-8-14/h2-10,12H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCVZFILOQISNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C(=O)N(C=N3)CC(=O)C4=CC=CC=C4)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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